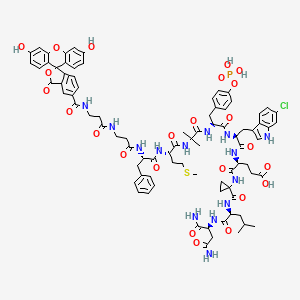
5-Fam-pmdm6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Fam-pmdm6 involves the conjugation of a fluorescent dye, 5-carboxyfluorescein (5-FAM), to a peptide sequence. The peptide sequence includes β-alanine, phenylalanine, methionine, α-aminoisobutyric acid, phosphorylated tyrosine, 6-chloro-DL-tryptophan, glutamic acid, 1-amino-cyclopropanecarboxylic acid, leucine, and asparagine . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. Industrial production methods may involve large-scale SPPS and subsequent purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity .
Analyse Des Réactions Chimiques
5-Fam-pmdm6 can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide sequence can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: The disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The fluorescent dye can be substituted with other fluorophores to modify the probe’s properties
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like DTT for reduction, and various fluorophores for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Fam-pmdm6 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various binding assays to study protein-protein interactions.
Biology: Employed in cellular imaging to visualize the localization and dynamics of proteins within cells.
Medicine: Utilized in cancer research to study the interaction between MDM2 and p53, which is crucial for understanding tumorigenesis and developing anti-cancer therapies
Industry: Applied in the development of diagnostic tools and assays for detecting specific biomolecules
Mécanisme D'action
The mechanism of action of 5-Fam-pmdm6 involves its binding to the MDM2 protein. MDM2 is an E3 ubiquitin-protein ligase that negatively regulates the p53 tumor suppressor protein. By binding to MDM2, this compound can inhibit the interaction between MDM2 and p53, thereby stabilizing p53 and promoting its tumor suppressor functions . The fluorescent label allows for the visualization and quantification of this interaction in various assays.
Comparaison Avec Des Composés Similaires
5-Fam-pmdm6 can be compared with other similar fluorescent-labeled peptides used in MDM2-binding assays. Some similar compounds include:
PMDM6: A non-fluorescent version of this compound used in similar assays.
5-FAM-p53: Another fluorescent-labeled peptide that binds to MDM2 but has a different peptide sequence.
FITC-pmdm6: A peptide similar to this compound but labeled with fluorescein isothiocyanate (FITC) instead of 5-FAM
The uniqueness of this compound lies in its specific peptide sequence and the use of 5-FAM as the fluorescent label, which provides distinct spectral properties and binding characteristics .
Propriétés
Formule moléculaire |
C84H96ClN14O24PS |
|---|---|
Poids moléculaire |
1784.2 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-3-(6-chloro-1H-indol-3-yl)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[3-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoylamino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-methylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]cyclopropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H96ClN14O24PS/c1-43(2)33-61(73(109)94-60(71(87)107)41-67(86)102)97-81(117)83(28-29-83)99-78(114)57(23-24-70(105)106)92-76(112)64(37-47-42-90-59-38-48(85)14-19-52(47)59)95-75(111)63(35-45-11-17-51(18-12-45)123-124(118,119)120)96-80(116)82(3,4)98-77(113)58(27-32-125-5)93-74(110)62(34-44-9-7-6-8-10-44)91-69(104)26-30-88-68(103)25-31-89-72(108)46-13-20-54-53(36-46)79(115)122-84(54)55-21-15-49(100)39-65(55)121-66-40-50(101)16-22-56(66)84/h6-22,36,38-40,42-43,57-58,60-64,90,100-101H,23-35,37,41H2,1-5H3,(H2,86,102)(H2,87,107)(H,88,103)(H,89,108)(H,91,104)(H,92,112)(H,93,110)(H,94,109)(H,95,111)(H,96,116)(H,97,117)(H,98,113)(H,99,114)(H,105,106)(H2,118,119,120)/t57-,58-,60-,61-,62-,63-,64-/m0/s1 |
Clé InChI |
SOJWFPRRLDTYFP-XYVYTFQOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


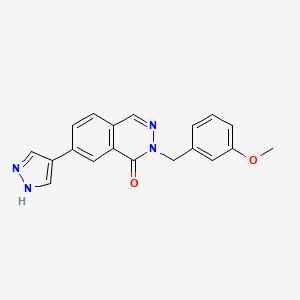
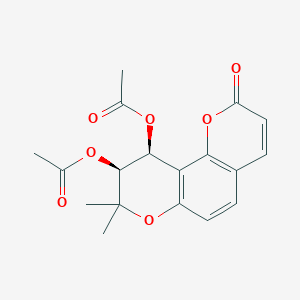
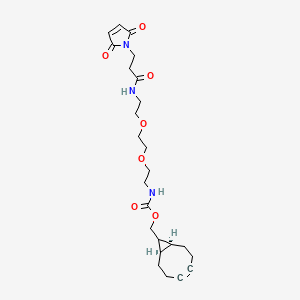

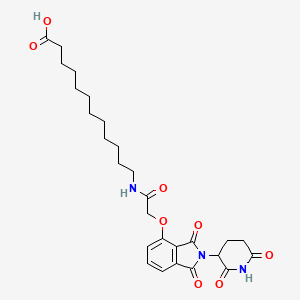
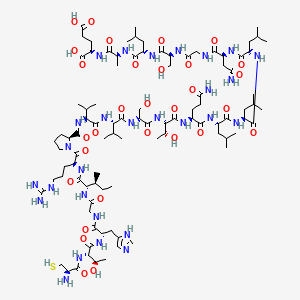
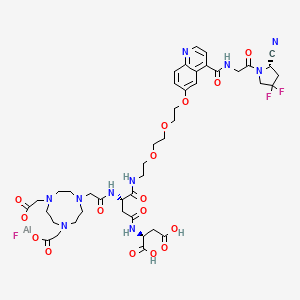
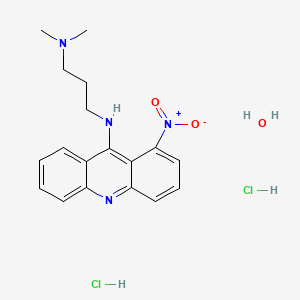
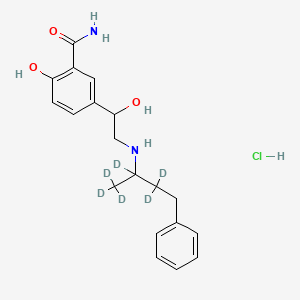
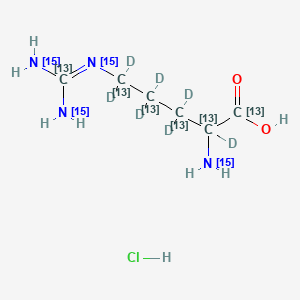
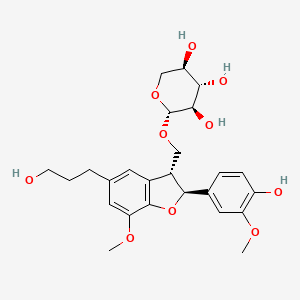
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
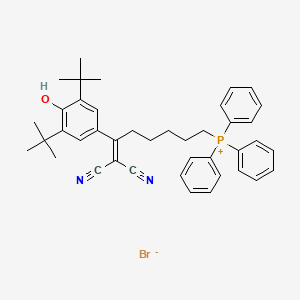
![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
